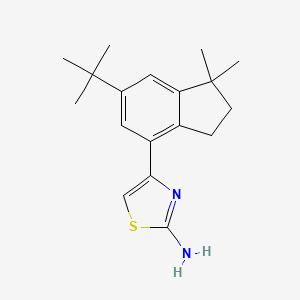

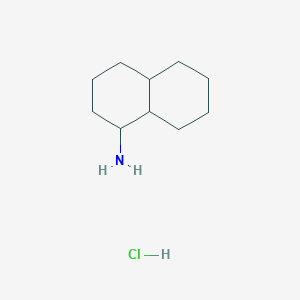

![molecular formula C7H12ClNO B3034559 2-Azabicyclo[2.2.2]octan-5-one hydrochloride CAS No. 1895825-36-1](/img/structure/B3034559.png)

2-Azabicyclo[2.2.2]octan-5-one hydrochloride

説明

2-Azabicyclo[2.2.2]octan-5-one hydrochloride is a chemical compound that belongs to the class of azabicyclooctanes. This structure is characterized by a nitrogen atom incorporated into a bicyclic framework, which can be functionalized to yield various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of derivatives of 2-azabicyclo[2.2.2]octan-5-one has been explored through different synthetic routes. An efficient synthesis of 2,3-diaryl derivatives was achieved using a three-component aza-Diels–Alder cycloaddition reaction in water, catalyzed by layered α-zirconium hydrogen phosphate and sodium calix arene sulfonates . Another approach involved the cycloaddition of 2H-1,4-oxazin-2-ones and alkene compounds to obtain 4,6-dichloro-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones, which were further processed to yield pyridine- and piperidinecarboxylates .

Molecular Structure Analysis

The molecular structure of 2-azabicyclo[2.2.2]octan-5-one derivatives has been elucidated using various spectroscopic techniques. NMR spectroscopy, including 1H–1H COSY, NOESY, and 1H–13C correlation spectra, has been employed to assign the bicyclic carbon and proton resonances of these compounds . X-ray diffraction has also been used to determine the crystal structure of certain derivatives, providing insight into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of 2-azabicyclo[2.2.2]octan-5-one derivatives includes transformations such as lactone cleavage with alcohols , ring expansion under radical conditions , and Aldol condensation . These reactions allow for the generation of a diverse array of compounds with different functional groups and potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azabicyclo[2.2.2]octan-5-one derivatives are influenced by their molecular structure. The stereochemistry and conformation of these compounds have been studied, revealing the influence of different substituents on their spectral characteristics and reactivity . The crystallographic studies provide information on the solid-state structure, which can be correlated with their physical properties such as solubility and stability .

Biological Activity and Case Studies

Several studies have reported the biological activities of 2-azabicyclo[2.2.2]octan-5-one derivatives. For instance, some derivatives have been assayed for acetylcholinesterase inhibition, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's . Others have been synthesized as constrained aryl-piperidines with activity as triple re-uptake inhibitors, which could be beneficial in the treatment of depression and other psychiatric disorders . Additionally, derivatives have been found to exhibit antiarrhythmic and local anesthetic activities, indicating their potential use in cardiovascular and anesthetic applications .

科学的研究の応用

Conformational Analysis

- Conformational Dependence Study : The spin coupling constants of 2-Azabicyclo[2.2.2]octan-5-one hydrochloride and related compounds were analyzed for their conformational dependence, offering insights into their structural behavior (Berger, 1978).

Structural and Spectral Studies

- Esters Derived from 2-Azabicyclo[2.2.2]octan-5-one Hydrochloride : A structural study using infrared and Raman spectroscopy was conducted on esters derived from 2-Azabicyclo[2.2.2]octan-5-one hydrochloride, revealing spectral differences between various epimers and hydrochlorides (Huertas et al., 1997).

Microbial Hydroxylation

- Microbial Hydroxylation for Regio- and Stereoselectivity : 2-Azabicyclo[2.2.2]octan-5-one hydrochloride was used in microbial hydroxylation processes, yielding regio- and stereoselectively hydroxylated products, important in organic synthesis (Wong & Burns, 1999).

Antiprotozoal Activity

- Investigation of Antiprotozoal Activities : A study explored the synthesis of 2-azabicyclo[3.2.2]nonanes from 2-Azabicyclo[2.2.2]octan-5-one hydrochloride to investigate their antiplasmodial and antitrypanosomal activities, indicating potential biomedical applications (Seebacher et al., 2005).

NMR Spectroscopy and X-ray Crystallography

- Configurational and Conformational Studies by NMR and X-ray : NMR spectroscopy and X-ray crystallography were used to study esters derived from 2-methyl-2-azabicyclo[2.2.2]octan-5-ols, a compound closely related to 2-Azabicyclo[2.2.2]octan-5-one hydrochloride. This provided detailed information on their molecular configurations and conformations (Fernández et al., 1997).

Synthesis and Application in Chemical Reactions

- Participation in Diels-Alder Reactions : 2-Azabicyclo[2.2.2]octan-5-one hydrochloride and related compounds were synthesized and their participation in Diels-Alder reactions was studied, demonstrating their utility in synthetic organic chemistry (Kesler, 1980).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-azabicyclo[2.2.2]octan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXODOWLKIYLLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC1CC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.2]octan-5-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)

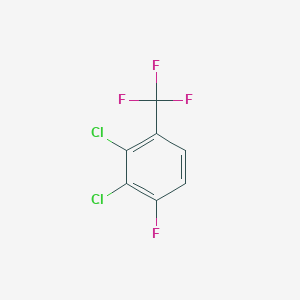

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)

![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)